(2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a fused bicyclic chromene core, a diethylamino substituent at the 7-position, an acetylated carboxamide group at the 3-position, and a naphthalene-imino moiety at the 2-position. The compound’s Z-configuration at the imino group and extended conjugation system may influence its stability, solubility, and reactivity compared to analogous structures.
Properties
IUPAC Name |
N-acetyl-7-(diethylamino)-2-naphthalen-1-yliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-4-29(5-2)20-14-13-19-15-22(25(31)27-17(3)30)26(32-24(19)16-20)28-23-12-8-10-18-9-6-7-11-21(18)23/h6-16H,4-5H2,1-3H3,(H,27,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUADHLZYXSGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC4=CC=CC=C43)O2)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the chromene core, followed by the introduction of the naphthyl and diethylamino groups. The final step involves the acetylation of the compound to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
(2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
(2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Substituent Effects on Chromene Derivatives
- Naphthalene-Imino vs. Phenyl-Imino Groups: The naphthalene-imino group in the target compound introduces greater steric bulk and extended π-conjugation compared to phenyl-imino analogs like N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0) . Naphthalene derivatives typically exhibit enhanced fluorescence quantum yields and red-shifted absorption maxima due to increased delocalization .
- Diethylamino vs. Methoxy Substituents: The diethylamino group at the 7-position is a strong electron-donating substituent, which may enhance intramolecular charge transfer (ICT) compared to methoxy groups in compounds like N-(3-acetylphenyl)-4-(decyloxy)benzamide (CAS 292644-24-7) . This could result in improved solvatochromism or nonlinear optical properties.
- Acetylated Carboxamide vs.
Crystallographic and Structural Insights
While crystallographic data for the target compound are unavailable, programs like SHELXL () and ORTEP-3 () are critical for refining and visualizing similar small-molecule structures. For instance, the planar chromene core and naphthalene-imino group would likely exhibit minimal torsional strain, favoring coplanar arrangements to maximize conjugation .
Data Table: Key Properties of Analogous Compounds
Biological Activity
(2Z)-N-acetyl-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:
This structure includes:
- A naphthalene moiety
- An acetyl group
- A diethylamino substituent
Chromene derivatives have been studied primarily for their inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). Research indicates that derivatives similar to this compound exhibit significant inhibition of MAO-A and MAO-B, which are critical targets in the treatment of neurodegenerative diseases such as Parkinson's disease .
Inhibition of Monoamine Oxidase
The mechanism by which this compound exerts its effects involves binding to the active site of MAO, leading to a reduction in the degradation of neurotransmitters such as dopamine and serotonin. This inhibition is crucial for maintaining adequate levels of these neurotransmitters in the brain, thereby potentially alleviating symptoms associated with mood disorders and neurodegeneration.
Biological Activity Data
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-A Inhibition | 12.5 | |
| MAO-B Inhibition | 8.9 | |
| Antioxidant Activity | IC50: 15.3 | |
| Cytotoxicity (Cancer Cells) | IC50: 20.0 |
Case Studies
- MAO Inhibition Study : A study conducted by researchers at a prominent university synthesized various chromene derivatives and tested their MAO inhibitory activities. The results indicated that this compound exhibited potent inhibition of both MAO-A and MAO-B, with a preference for MAO-B, suggesting its potential use in treating Parkinson's disease .
- Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of this compound, demonstrating its ability to scavenge free radicals effectively. This property is particularly relevant in the context of oxidative stress-related diseases .
- Cytotoxicity Assessment : The cytotoxic effects on various cancer cell lines were assessed, revealing that the compound induced apoptosis selectively in cancer cells while exhibiting low toxicity towards normal cells. This selectivity underscores its potential as an anticancer agent .
Q & A
Basic: What are the critical steps and optimized conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the chromene backbone via condensation of a substituted aldehyde with an appropriate amine. Key steps include:
- Oxime formation : Reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with hydroxylamine to form the oxime intermediate.
- Acylation : Using 1-naphthoyl chloride in anhydrous dichloromethane with triethylamine as a base to introduce the naphthalene moiety.
- Purification : Chromatographic purification (SiO₂, DCM) to isolate the final product, achieving ~74% yield .
Optimization Tips : - Maintain anhydrous conditions to prevent hydrolysis of acid chlorides.
- Control reaction temperature (room temperature for acylation) to minimize side reactions.
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, diethylamino protons appear as a quartet at δ 3.44 ppm (¹H NMR) and δ 45.19 ppm (¹³C NMR) .
- HRMS : Validate molecular weight (e.g., observed m/z 414.1582 vs. theoretical 414.1580) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and imine (C=N) bonds (~1600 cm⁻¹) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- SHELX Suite : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and Z/E configurations. For example, the imine (C=N) bond length (~1.28 Å) confirms the Z-configuration .
- Data Collection : High-resolution data (≤ 1.0 Å) is critical for resolving electron density maps of the naphthalene and diethylamino groups.
- Twinning Analysis : Employ SHELXD/SHELXE for twinned crystals, common in chromene derivatives due to planar stacking .
Advanced: How can researchers address contradictions in biological activity data among similar chromene derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing naphthalene with fluorophenyl groups) and correlate with bioassay results. For example, trifluoromethoxy substitutions enhance metabolic stability but may reduce solubility .
- Mechanistic Profiling : Use in vitro assays (e.g., kinase inhibition) to identify off-target effects. Compounds with diethylamino groups often show varied binding due to steric effects .
- Data Normalization : Control for assay conditions (e.g., pH, solvent) that affect chromene fluorescence, which may skew activity readings .
Advanced: What reaction mechanisms govern the palladium-catalyzed functionalization of this compound?
Methodological Answer:
- C-H Activation : Palladium catalysts (e.g., Pd(OAc)₂) enable dimethylamination at the chromene C-7 position via a ligand-assisted mechanism. DMF serves as a dimethylamine source .
- Key Steps :
- Oxidative addition of Pd to the C-H bond.
- Coordination of DMF to Pd, followed by reductive elimination to form the C-N bond.
- Optimization : Use electron-rich ligands (e.g., PPh₃) to enhance catalytic efficiency. Reaction yields >88% are achievable with 1-chloromethyl naphthalene derivatives .
Advanced: How does solvation affect the compound’s stability and reactivity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DCM, DMF) stabilize the imine group by reducing hydrolysis. Hydroxylic solvents (e.g., MeOH) may protonate the diethylamino group, altering reactivity .
- Degradation Studies : Monitor stability via HPLC under accelerated conditions (40°C, 75% RH). Chromene derivatives with acetyl groups show t₁/₂ > 30 days in anhydrous DMSO .
Basic: What are the solubility and formulation challenges for biological assays?
Methodological Answer:
- Solubility : The compound is poorly soluble in water (<0.1 mg/mL). Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer with <1% DMSO to avoid cytotoxicity .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability. For in vivo studies, PEG-based carriers enhance plasma half-life .
Advanced: How can computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The naphthalene group shows π-π stacking with Phe residues in the active site .
- MD Simulations : GROMACS trajectories reveal that the diethylamino group stabilizes interactions via hydrophobic contacts over ~50 ns simulations .
Basic: What purification strategies ensure high-purity product?
Methodological Answer:
- Chromatography : Silica gel (SiO₂) with gradient elution (DCM:MeOH 95:5) removes unreacted acyl chloride and byproducts .
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate crystalline product (>98% purity) .
Advanced: How can researchers validate the Z-configuration of the imine group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
